{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone
Overview
Description
{1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both dichlorophenoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenoxy and trifluoromethyl precursors, followed by their coupling through pyrazole intermediates. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane and ethanol.
Industrial Production Methods: Industrial production of this compound may employ high-temperature synthesis techniques, such as self-propagating high-temperature synthesis (SHS), which is energy-efficient and environmentally friendly . This method involves exothermic combustion reactions that produce the desired compound in a controlled manner.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the dichlorophenoxy or trifluoromethyl groups, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its dichlorophenoxy and trifluoromethyl groups can interact with various biological targets, providing insights into their functions.
Medicine: In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with enhanced efficacy and reduced side effects.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which {1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s dichlorophenoxy group can bind to specific active sites, while the trifluoromethyl group enhances its binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Open-framework zinc phosphates: Exhibits different hydrogen bond networks and proton conductivity.
Uniqueness: The uniqueness of {1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone lies in its combination of dichlorophenoxy and trifluoromethyl groups, which provide distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[1-[(2,6-dichlorophenoxy)methyl]pyrazol-3-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N4O3/c1-9-7-15(27,16(19,20)21)25(22-9)14(26)12-5-6-24(23-12)8-28-13-10(17)3-2-4-11(13)18/h2-6,27H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRVWFQTSYBUHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.